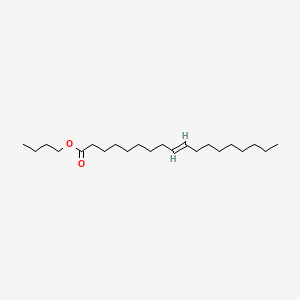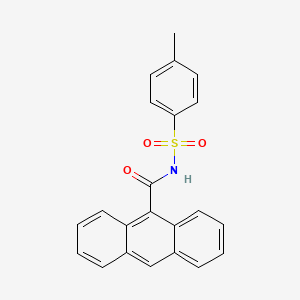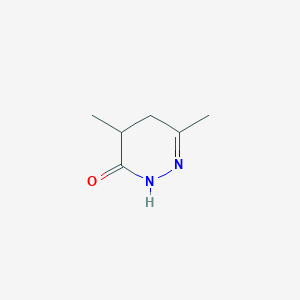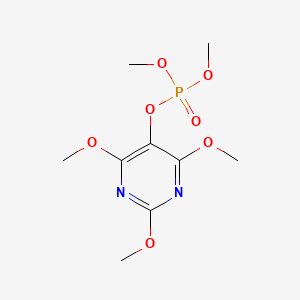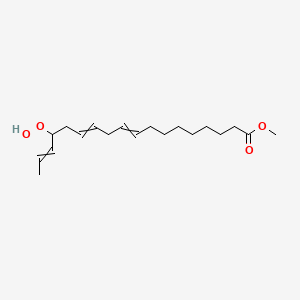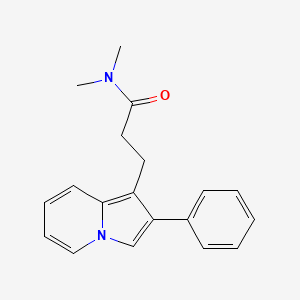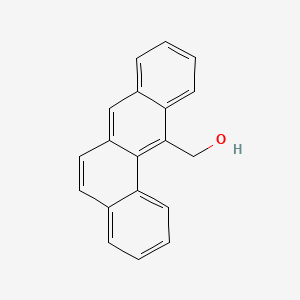
Benz(a)anthracene-12-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz(a)anthracene-12-methanol is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. This compound is known for its complex structure and significant chemical properties, making it a subject of interest in various scientific fields. Benz(a)anthracene itself is produced during the incomplete combustion of organic matter and is recognized for its carcinogenic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-12-methanol typically involves the functionalization of benz(a)anthracene. One common method is the hydroxylation of benz(a)anthracene using reagents such as osmium tetroxide (OsO₄) followed by reduction with sodium borohydride (NaBH₄). This process introduces a hydroxyl group at the 12th position of the benz(a)anthracene molecule, forming this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products .
化学反应分析
Types of Reactions
Benz(a)anthracene-12-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
The major products formed from these reactions include various substituted benz(a)anthracene derivatives, such as halogenated, nitrated, and sulfonated compounds .
科学研究应用
Benz(a)anthracene-12-methanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic applications and its role in understanding carcinogenic mechanisms.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of Benz(a)anthracene-12-methanol involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The metabolic activation of this compound involves cytochrome P450 enzymes, which convert it into reactive intermediates that can bind to DNA and proteins .
相似化合物的比较
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz(a)anthracene: A derivative with additional methyl groups, used in cancer research.
Phenanthrene: Another PAH with three fused benzene rings, less carcinogenic than benz(a)anthracene
Uniqueness
Benz(a)anthracene-12-methanol is unique due to the presence of the hydroxyl group at the 12th position, which significantly alters its chemical reactivity and biological interactions compared to its parent compound and other similar PAHs .
属性
CAS 编号 |
13345-63-6 |
|---|---|
分子式 |
C19H14O |
分子量 |
258.3 g/mol |
IUPAC 名称 |
benzo[a]anthracen-12-ylmethanol |
InChI |
InChI=1S/C19H14O/c20-12-18-16-7-3-2-6-14(16)11-15-10-9-13-5-1-4-8-17(13)19(15)18/h1-11,20H,12H2 |
InChI 键 |
KBNLYDAOPULDAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





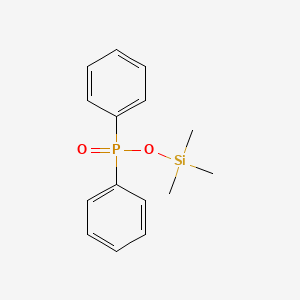

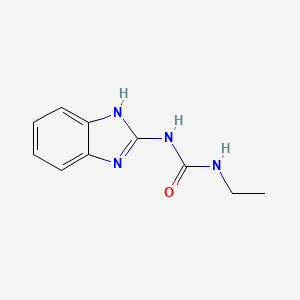
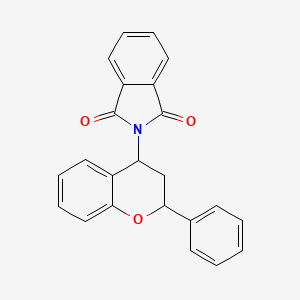
![S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine](/img/structure/B14714987.png)
